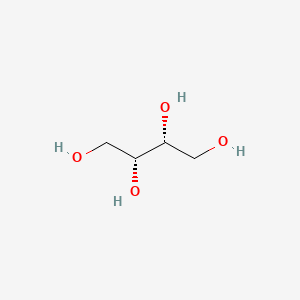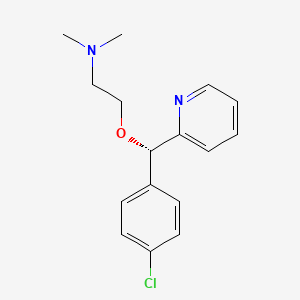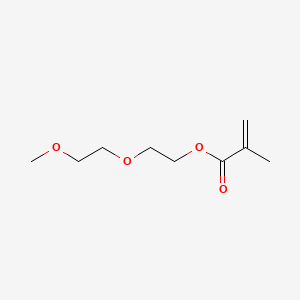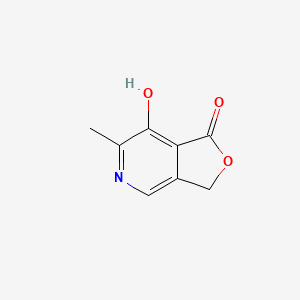
4-吡啶醇内酯
描述
4-Pyridoxolactone (4-PL) is a naturally occurring organic compound with a wide range of applications in the field of science. It is an important intermediate in the synthesis of many compounds, including vitamins, hormones, and neurotransmitters. 4-PL has also been used in various scientific research applications, such as the study of biochemical and physiological effects.
科学研究应用
维生素 B6 代谢
4-吡啶醇内酯: 是维生素 B6 降解途径中的一个关键代谢产物 {svg_1}. 它被4-吡啶醇内酯酶水解生成4-吡啶醇酸,这是此必需营养素分解代谢的关键步骤。了解此途径对于开发维生素 B6 缺乏症的治疗方法至关重要。
酶功能研究
4-吡啶醇内酯酶本身,作用于4-吡啶醇内酯,是一个重要的研究对象 {svg_2}. 对其结构和功能的研究可以提供对酶机制的见解,并导致酶基测定或生物催化剂的开发。
抗菌研究
4-吡啶醇内酯: 是维生素 B6 在细菌氧化过程中的代谢产物 {svg_3}. 研究其在细菌系统中的形成和作用,可以更好地了解细菌代谢,并有可能开发出新的抗菌剂。
分析化学
在分析化学中,4-吡啶醇内酯可作为色谱法和质谱法的标准品或参考化合物,用于识别和定量生物样品中的维生素 B6 及其代谢产物 {svg_4}.
营养科学
研究维生素 B6 及其代谢产物(包括4-吡啶醇内酯)的代谢对营养科学至关重要。 它有助于了解这种维生素在体内的代谢过程及其对健康的影响 {svg_5}.
药物开发
涉及4-吡啶醇内酯的代谢途径对于药物开发具有重要意义。 了解这些途径可以为设计能够调节维生素 B6 水平的药物提供信息,这与高胱氨酸尿症等疾病相关 {svg_6}.
农业科学
在农业科学中,了解4-吡啶醇内酯在植物和微生物代谢中的作用,可以有助于开发强化食品和增强作物营养策略 {svg_7}.
生物化学研究
4-吡啶醇内酯: 参与辅酶活性的生物化学研究,因为维生素 B6 衍生物是多种酶的辅酶。 研究其作用可以导致酶功能和调节方面的发现 {svg_8}.
作用机制
Target of Action
The primary target of 4-Pyridoxolactone is the enzyme 4-pyridoxolactonase (EC 3.1.1.27) . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .
Mode of Action
4-Pyridoxolactonase catalyzes the reaction of 4-Pyridoxolactone with water to form 4-pyridoxate . This reaction is part of the vitamin B6 metabolism . The enzyme is a zinc-dependent lactone-ring hydrolase .
Biochemical Pathways
4-Pyridoxolactone participates in the vitamin B6 metabolism . It can be converted in a two-step process from 4-pyridoxolactone to 4-pyridoxic acid (4-PA) via the subsequent activities of pyridoxal-4-dehydrogenase (EC 1.1.1.107) and 4-pyridoxolactonase (EC 3.1.1.27) .
Pharmacokinetics
It’s known that 4-pyridoxolactone is a bacterial oxidation metabolite of vitamin b6 .
Result of Action
The enzymatic action of 4-pyridoxolactonase on 4-Pyridoxolactone results in the formation of 4-pyridoxate . This is a key step in the metabolism of vitamin B6 .
Action Environment
It’s known that the enzyme 4-pyridoxolactonase, which catalyzes the reaction of 4-pyridoxolactone, is a zinc-dependent enzyme . Therefore, the availability of zinc in the environment could potentially influence the action of 4-Pyridoxolactone.
生化分析
Biochemical Properties
4-Pyridoxolactone is a bacterial oxidation metabolite of vitamin B6. It participates in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase (EC 3.1.1.27) . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds. The interaction between 4-Pyridoxolactone and 4-pyridoxolactonase is crucial for the proper metabolism of vitamin B6, which is essential for various physiological functions.
Cellular Effects
4-Pyridoxolactone influences various cellular processes by participating in the vitamin B6 metabolism pathway. It affects cell function by contributing to the synthesis of pyridoxal phosphate, an active form of vitamin B6 that acts as a coenzyme in numerous enzymatic reactions . These reactions include amino acid metabolism, neurotransmitter synthesis, and gene expression regulation. The presence of 4-Pyridoxolactone ensures the proper functioning of these cellular processes, thereby maintaining cellular health and homeostasis.
Molecular Mechanism
At the molecular level, 4-Pyridoxolactone exerts its effects by interacting with the enzyme 4-pyridoxolactonase. This interaction leads to the hydrolysis of 4-Pyridoxolactone to 4-Pyridoxate, which is then further metabolized in the vitamin B6 pathway . The binding of 4-Pyridoxolactone to 4-pyridoxolactonase involves specific interactions with the enzyme’s active site, facilitating the conversion process. This mechanism ensures the efficient metabolism of vitamin B6 and the production of its active forms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pyridoxolactone have been studied over time to understand its stability and degradation. It has been observed that 4-Pyridoxolactone is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that the compound maintains its activity and continues to participate in the vitamin B6 metabolism pathway, ensuring sustained cellular function.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 4-Pyridoxolactone vary with different dosages. At lower doses, the compound effectively participates in the vitamin B6 metabolism pathway without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. These studies highlight the importance of maintaining appropriate dosage levels to ensure the safe and effective use of 4-Pyridoxolactone in biochemical research.
Metabolic Pathways
4-Pyridoxolactone is involved in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase . This conversion is a crucial step in the overall metabolism of vitamin B6, leading to the production of active forms such as pyridoxal phosphate. The compound interacts with various enzymes and cofactors in this pathway, contributing to the regulation of metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Pyridoxolactone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to different cellular compartments, ensuring its availability for metabolic processes. The distribution of 4-Pyridoxolactone within cells is essential for its proper functioning and participation in the vitamin B6 metabolism pathway.
Subcellular Localization
4-Pyridoxolactone is localized in specific subcellular compartments where it exerts its activity . The compound is directed to these compartments through targeting signals and post-translational modifications. This localization ensures that 4-Pyridoxolactone is available at the right place and time to participate in the vitamin B6 metabolism pathway, thereby contributing to cellular health and function.
属性
IUPAC Name |
7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDVQLBYQFYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC(=O)C2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197187 | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4753-19-9 | |
| Record name | 4-Pyridoxolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4753-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDOXOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53BC7V3FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


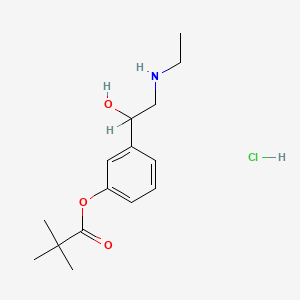

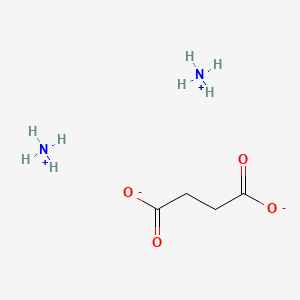
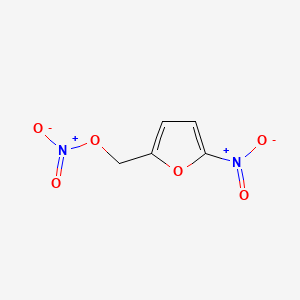

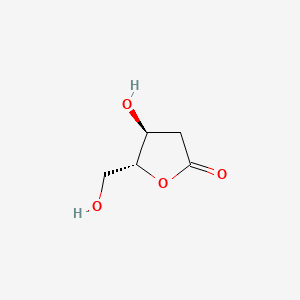
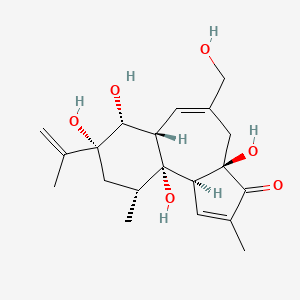

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)

